1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid
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Overview
Description
1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
For instance, some benzimidazoles act as inhibitors of various enzymes . The specific interactions of 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid with its targets remain to be elucidated.
Biochemical Pathways
Benzimidazole compounds have been reported to affect various biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole compounds have been reported to exhibit various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 2,4-dimethylbenzaldehyde, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. For instance, the use of polyphosphoric acid or hydrochloric acid can promote cyclization, while carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex benzimidazole derivatives, which can be used in various chemical reactions and processes.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: The compound’s derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties, highlighting its potential therapeutic applications.
Industry: It can be used as a corrosion inhibitor, stabilizer, and in the production of advanced materials.
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)benzimidazole: Similar structure but lacks the carboxylic acid group.
1-(2,4-Dimethylphenyl)benzimidazole: Similar structure but lacks the carboxylic acid group.
5-Carboxybenzimidazole: Similar structure but lacks the dimethylphenyl group.
Uniqueness: 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid is unique due to the presence of both the dimethylphenyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-5-14(11(2)7-10)18-9-17-13-8-12(16(19)20)4-6-15(13)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSCVREWSXDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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